2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide (non-preferred name)
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Overview
Description
2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide is a complex organic compound with a unique structure This compound is characterized by its intricate pentacyclic framework and the presence of multiple functional groups, including a nitrophenyl and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent functional group modifications.
Introduction of the Nitrophenyl Group: This step usually involves nitration reactions, where a nitro group is introduced to a phenyl ring.
Attachment of the Phenylpropanamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This often involves:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and by-products safely and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂), alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction: Can result in the formation of amines or alcohols.
Substitution: Can produce various substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide can be compared with other similar compounds, such as:
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid: Similar pentacyclic core but different functional groups.
2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl acetate: Similar core structure with an ethyl acetate group.
4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 3-methoxybenzoate: Similar core with a methoxybenzoate group.
The uniqueness of 2-(16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~
Properties
Molecular Formula |
C33H25N3O5 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C33H25N3O5/c37-31(34-20-14-16-21(17-15-20)36(40)41)26(18-19-8-2-1-3-9-19)35-32(38)29-27-22-10-4-5-11-23(22)28(30(29)33(35)39)25-13-7-6-12-24(25)27/h1-17,26-30H,18H2,(H,34,37) |
InChI Key |
ITHYJZTURXOKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57 |
Origin of Product |
United States |
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